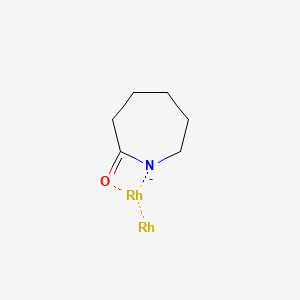
N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride: is a chemical compound with the molecular formula C15H15Cl2NO4S2 and a molecular weight of 408.32 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride typically involves the reaction of N-ethylsulfanilic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- The reaction mixture is stirred for a specific period to complete the reaction.
- The product is then isolated and purified using standard techniques such as recrystallization or chromatography .
N-ethylsulfanilic acid: is dissolved in an appropriate solvent.
Chlorosulfonic acid: is added dropwise to the solution while maintaining a low temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form sulfonamide derivatives, while hydrolysis reactions yield sulfonic acids.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethylsulfanilic Acid: Similar in structure but lacks the chlorosulfonyl group.
Sulfanilic Acid: A simpler analog without the ethyl and chlorosulfonyl groups.
4-Chlorosulfonylbenzoic Acid: Contains the chlorosulfonyl group but differs in the rest of the structure.
Uniqueness
N-Ethyl-N-(4-(chlorosulfonyl))sulfanilic Acid Sulfonyl Chloride is unique due to the presence of both the ethyl and chlorosulfonyl groups, which confer specific reactivity and properties. This makes it particularly useful in applications requiring selective modification of molecules.
Eigenschaften
Molekularformel |
C15H15Cl2NO4S2 |
|---|---|
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
3-[(4-chlorosulfonyl-N-ethylanilino)methyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C15H15Cl2NO4S2/c1-2-18(13-6-8-14(9-7-13)23(16,19)20)11-12-4-3-5-15(10-12)24(17,21)22/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
WASKTTIIVPEYTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)

![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)





![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)

![(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B13860613.png)

